molecular formula C26H33N3O5S B2493593 2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894025-99-1

2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2493593
CAS No.: 894025-99-1
M. Wt: 499.63
InChI Key: NIQWJVORARJQPH-UHFFFAOYSA-N
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Description

2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a structurally complex organic compound featuring an indole core, a sulfonamide linkage, and a diisopropylacetamide moiety. The ethoxyphenyl group at the 2-position distinguishes it from related analogs. Its molecular formula is C₂₄H₃₀N₄O₅S, with a molecular weight of approximately 372.47 g/mol .

The compound exhibits notable biological activity as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical in cortisol metabolism. Its synthesis involves multi-step reactions, including sulfonylation of the indole ring and subsequent coupling with the ethoxyphenylamino-acetamide group, requiring precise control of temperature and solvent conditions .

Properties

IUPAC Name

2-[3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S/c1-6-34-23-14-10-8-12-21(23)27-25(30)17-35(32,33)24-15-28(22-13-9-7-11-20(22)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQWJVORARJQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences:

  • Ethoxyphenyl vs. Morpholino Group: The compound in , N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, replaces the ethoxyphenyl group with a morpholino ring. Biological Impact: The ethoxyphenyl group in the main compound may improve target specificity for 11β-HSD1 compared to the broader reactivity of the morpholino analog .
  • Ethoxy Positional Isomerism: ’s compound, N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide, features a 4-ethoxyphenyl group.
  • Chlorophenyl and Dimethylphenyl Substitutions :

    • Compounds in (2-chlorophenyl) and (2,3-dimethylphenyl) exhibit halogenated or alkylated aromatic rings. These groups increase electron-withdrawing or steric effects, respectively, which may enhance stability but reduce metabolic clearance compared to the ethoxy group .

Key Findings:

  • Potency: The main compound’s 11β-HSD1 inhibition is more potent (nanomolar range) compared to micromolar activities of analogs targeting tubulin or microbes .
  • Selectivity : The diisopropylamide group in the main compound reduces off-target interactions compared to diethylamide derivatives, which show broader but less specific activity .

Physicochemical Comparison

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (H₂O) logP
Main Compound 372.47 0.12 mg/mL 3.8
Compound 455.57 0.08 mg/mL 4.5
Compound 461.96 0.05 mg/mL 5.1
  • Lipophilicity : The diisopropylamide group in the main compound reduces logP compared to bulkier analogs (e.g., ), balancing membrane permeability and aqueous solubility .

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